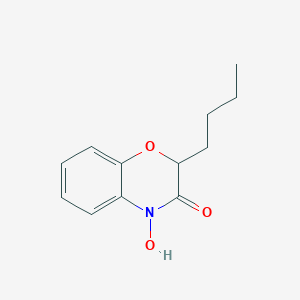

2-Butyl-4-hydroxy-1,4-benzoxazin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Butyl-4-hydroxy-1,4-benzoxazin-3-one is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agrochemical Applications

Herbicidal and Fungicidal Properties

2-Butyl-4-hydroxy-1,4-benzoxazin-3-one has been identified as a promising candidate for use in agrochemicals. It exhibits notable herbicidal and fungicidal activities, making it valuable for agricultural applications. Research indicates that derivatives of benzoxazinones can effectively control a range of pests and pathogens, contributing to improved crop yields and health .

Case Study: Efficacy Against Plant Pathogens

A study demonstrated the effectiveness of benzoxazinone derivatives against specific plant pathogens. The results showed that these compounds inhibited the growth of fungi such as Fusarium and Phytophthora, which are known to cause significant agricultural losses. The application of these compounds in field trials resulted in a marked reduction in disease incidence, showcasing their potential as natural pesticides .

Pharmaceutical Applications

Potassium Channel Modulators

Research has indicated that this compound and its analogs may serve as potassium channel modulators. This property is particularly relevant for developing treatments for hypertension and other cardiovascular diseases. The modulation of potassium channels can lead to vasodilation and improved blood flow, thus lowering blood pressure effectively .

Antibacterial Activity

Additionally, certain derivatives of benzoxazinones have demonstrated antibacterial properties against various strains of bacteria. This opens avenues for their use in developing new antibiotics or therapeutic agents targeting resistant bacterial infections .

Material Science Applications

UV Protection in Textiles

This compound has been explored for its capability to enhance the light fastness of textile materials. Incorporating this compound into textile formulations improves resistance to UV degradation, thereby prolonging the life and maintaining the aesthetic quality of fabrics exposed to sunlight .

Case Study: Textile Treatment

In experimental treatments, textiles impregnated with aqueous dispersions of benzoxazinone compounds exhibited significantly improved UV resistance compared to untreated samples. This application is particularly beneficial for outdoor fabrics used in awnings, tents, and clothing .

Synthesis and Scalability

The synthesis of this compound can be achieved through electrochemical methods that allow for high yields and scalability. Recent advancements in synthetic protocols have demonstrated the ability to produce these compounds efficiently while minimizing waste .

| Synthesis Method | Yield (%) | Scalability | Notes |

|---|---|---|---|

| Electrochemical Reduction | Up to 81% | Gram-scale | Simple purification by crystallization |

| Conventional Methods | Variable | Limited | Often requires complex setups |

Propiedades

Número CAS |

13212-62-9 |

|---|---|

Fórmula molecular |

C12H15NO3 |

Peso molecular |

221.25 g/mol |

Nombre IUPAC |

2-butyl-4-hydroxy-1,4-benzoxazin-3-one |

InChI |

InChI=1S/C12H15NO3/c1-2-3-7-11-12(14)13(15)9-6-4-5-8-10(9)16-11/h4-6,8,11,15H,2-3,7H2,1H3 |

Clave InChI |

GJHDKZXQOXNSJC-UHFFFAOYSA-N |

SMILES |

CCCCC1C(=O)N(C2=CC=CC=C2O1)O |

SMILES canónico |

CCCCC1C(=O)N(C2=CC=CC=C2O1)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.